C5 Exit Vector Enables Potent PROTAC-Mediated Degradation with Ultra-Short 2-PEG-Unit Linkers Versus C4-Anchored Conjugates
In a systematic PROTAC SAR study targeting Aurora kinase A (AURKA), altering the linker attachment point from the thalidomide C4 position to the C5 position allowed identification of a potent degrader using a PEG linker as short as 2 units. The optimized C5-exit PROTAC (SK2188) achieved a DC₅₀,₂₄ₕ of 3.9 nM and Dₘₐₓ,₂₄ₕ of 89% in NGP neuroblastoma cells, significantly outperforming the parent inhibitor MK-5108 in proliferation assays [1]. The 5-azido compound provides the direct click handle for constructing such C5-exit PROTACs without an intervening alkyl linker arm, theoretically enabling even shorter effective linker distances than C4-alkyl-azide conjugates such as Azido-Thalidomide (which bears a C4-oxyacetamide-C4-alkyl-N₃ extension, MW 428.4) .
| Evidence Dimension | PROTAC degradation potency via C5 exit vector vs. C4 exit vector |
|---|---|
| Target Compound Data | Enables C5-exit PROTACs; shortest effective linker = PEG₂ (when 5-position is the attachment point) in AURKA-targeting series |
| Comparator Or Baseline | C4-exit PROTACs typically require longer linkers (≥PEG₄); Azido-Thalidomide C4-alkyl-azide conjugate MW = 428.4 Da vs. target compound MW = 299.24 Da (Δ = 129.2 Da linker mass savings) |
| Quantified Difference | C5-exit PROTAC DC₅₀ = 3.9 nM, Dₘₐₓ = 89% (AURKA, SK2188); C4-alkyl-azide conjugates introduce ≥129 Da additional mass without contributing to binding |
| Conditions | NGP neuroblastoma cells, 24 h treatment; PROTAC SAR study (Eur J Med Chem 2023) |
Why This Matters
For procurement, this means the 5-azido compound allows construction of PROTACs with shorter, lower-MW linkers and distinct ternary complex geometries that are inaccessible using the more common C4-alkyl-azide conjugates, directly impacting degrader potency and physicochemical properties.
- [1] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem 2023, 247, 115033. View Source
